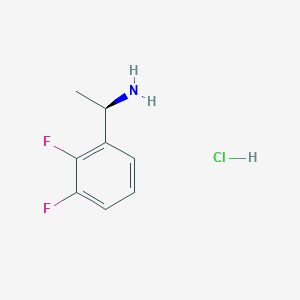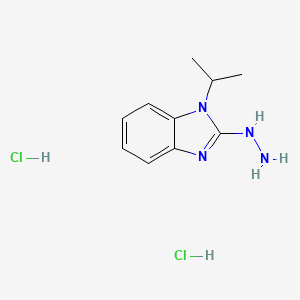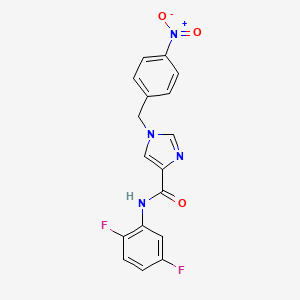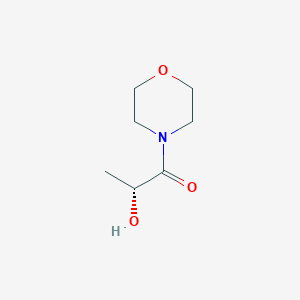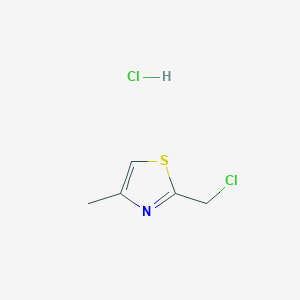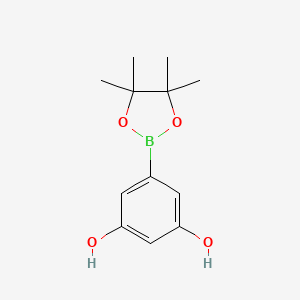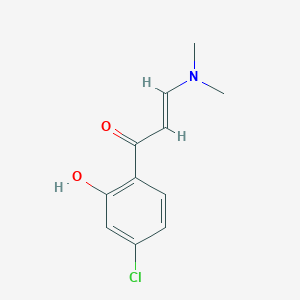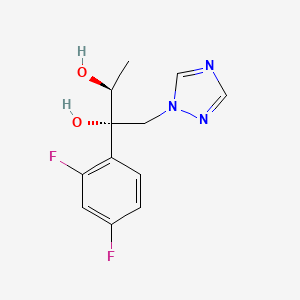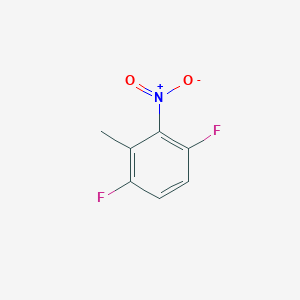
1,4-Difluoro-2-methyl-3-nitrobenzene
Descripción general
Descripción
1,4-Difluoro-2-methyl-3-nitrobenzene is an organic compound with the molecular formula C₇H₅F₂NO₂ It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, one hydrogen atom is replaced by a methyl group, and one hydrogen atom is replaced by a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2-methyl-3-nitrobenzene can be synthesized through a series of chemical reactions involving fluorination and nitration. One common method involves the fluorination of 2,5-dichlorotoluene using an excess of a fluorinating agent to produce 2,5-difluorotoluene. This intermediate is then subjected to nitration using a nitrating agent to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Difluoro-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group is an electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution reactions.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reactions typically involve reagents such as halogens (e.g., chlorine, bromine) and catalysts like iron or aluminum chloride.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can be employed.
Major Products Formed
Electrophilic Substitution: Products depend on the substituents introduced during the reaction.
Nucleophilic Substitution: Products include substituted aromatic compounds where fluorine atoms are replaced by nucleophiles.
Reduction: The major product is 1,4-difluoro-2-methyl-3-aminobenzene.
Aplicaciones Científicas De Investigación
1,4-Difluoro-2-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4-difluoro-2-methyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. The methyl group affects the compound’s hydrophobicity and overall molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoronitrobenzene: Similar structure but with different positions of the fluorine and nitro groups.
1,3-Difluoro-4-nitrobenzene: Another isomer with different positions of the substituents.
2,5-Difluoro-4-nitrotoluene: Similar compound with a different arrangement of substituents.
Uniqueness
1,4-Difluoro-2-methyl-3-nitrobenzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1,4-difluoro-2-methyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYMSAUAZFJSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401281653 | |
| Record name | Benzene, 1,4-difluoro-2-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352397-43-3 | |
| Record name | Benzene, 1,4-difluoro-2-methyl-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352397-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-difluoro-2-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401281653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


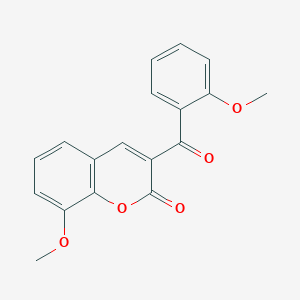
![N-cyclopentyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B3099134.png)
